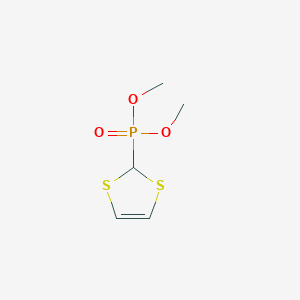

Dimethyl 2-(1,3-Dithiole)phosphonate

Description

Significance as a Versatile Reagent and Building Block in Synthetic Methodologies

Dimethyl 2-(1,3-Dithiole)phosphonate serves as a cornerstone in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are pivotal components in the development of organic conductors and superconductors. The 1,3-dithiole moiety within the phosphonate (B1237965) acts as a precursor to the TTF core, and the phosphonate group facilitates the crucial olefination step to build the extended π-systems necessary for electronic conductivity.

The versatility of this reagent is highlighted by its application in the Horner-Wadsworth-Emmons reaction. In this context, the phosphonate carbanion, generated by deprotonation, reacts with various aldehydes and ketones to afford 2-ylidene-1,3-dithioles. These products are not only key intermediates in the synthesis of TTF analogues but also represent a class of sulfur-containing heterocycles with diverse chemical reactivity. For instance, a 1,3-dithiol-phosphonate has been effectively employed as a Horner-Wadsworth-Emmons reagent in the synthesis of sophisticated ruthenium complexes, demonstrating its utility beyond traditional organic materials synthesis. researchgate.net

The following table illustrates the general scheme of the Horner-Wadsworth-Emmons reaction involving this compound:

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Aldehyde or Ketone | e.g., NaH, n-BuLi | 2-Ylidene-1,3-dithiole |

Historical Context of Phosphonate Reagents in Carbonyl Olefination Reactions

The development of phosphonate reagents for carbonyl olefination reactions represents a significant advancement in synthetic organic chemistry, providing a powerful alternative to the classical Wittig reaction. The journey began in 1958 when Leopold Horner reported a modification of the Wittig reaction using phosphine (B1218219) oxide-stabilized carbanions. This seminal work laid the groundwork for further exploration into phosphorus-based olefination reagents.

A few years later, William S. Wadsworth and William D. Emmons significantly expanded upon Horner's findings by employing phosphonate esters, leading to the reaction that now bears their names: the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This methodology offered several advantages over the traditional Wittig reaction. Phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding phosphonium (B103445) ylides, allowing them to react with a broader range of aldehydes and even ketones that are often unreactive in Wittig conditions. nrochemistry.com

A key advantage of the HWE reaction is the facile removal of the phosphate (B84403) byproduct, which is typically water-soluble, simplifying the purification of the desired alkene product. wikipedia.org The reaction generally favors the formation of (E)-alkenes, and the stereochemical outcome can often be influenced by the reaction conditions and the structure of the reactants. wikipedia.orgharvard.edu The mechanism involves the nucleophilic addition of the phosphonate carbanion to the carbonyl compound, forming an intermediate oxaphosphetane, which then collapses to yield the alkene and a phosphate salt. wikipedia.org

The HWE reaction has since become one of the most reliable and widely used methods for the stereocontrolled synthesis of alkenes and is a staple in the total synthesis of natural products and the preparation of functional organic materials. The introduction of reagents like this compound into the HWE reaction manifold further exemplifies the evolution and broad applicability of this powerful synthetic tool.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-dimethoxyphosphoryl-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O3PS2/c1-7-9(6,8-2)5-10-3-4-11-5/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRMTDYBPMYORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1SC=CS1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448434 | |

| Record name | Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133113-76-5 | |

| Record name | Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Dimethyl 2 1,3 Dithiole Phosphonate

Generation and Reactivity of the Dimethyl 2-(1,3-Dithiole)phosphonate Carbanion

The deprotonation of this compound at the C2 position of the dithiole ring leads to the formation of a stabilized carbanion, known as the 1,3-dithiol-2-ide carbanion. rsc.org This carbanion is a key intermediate in various synthetic applications, particularly in the synthesis of tetrathiafulvalene (B1198394) (TTF) derivatives and other sulfur-containing heterocycles. rsc.org

The generation of this carbanion is typically achieved using a strong base. The resulting carbanion exhibits dual reactivity, capable of acting as both a nucleophile and an electron-donating species. rsc.org This dual nature makes it a valuable tool in olefination reactions, such as the Horner-Wadsworth-Emmons reaction, for the formation of carbon-carbon double bonds. rsc.org

In these reactions, the phosphonate-stabilized carbanion reacts with carbonyl compounds to yield 1,4-dithiafulvene (DTF) derivatives. rsc.org The stereochemical outcome of the Horner-Wadsworth-Emmons reaction can often be controlled to favor the formation of either the E or Z isomer of the resulting alkene.

Table 1: Reactivity of the this compound Carbanion

| Reactant | Reagent/Conditions | Product | Application |

| Aldehydes/Ketones | Strong base (e.g., NaH) | 1,4-Dithiafulvenes | Synthesis of TTF derivatives, molecular materials rsc.org |

| Acetylenic Ketones | Phosphonate (B1237965) carbanion | Enynes | Synthesis of complex organic molecules concordia.ca |

Nucleophilic Attack and Substitution Pathways of this compound

The phosphorus center in this compound is susceptible to nucleophilic attack. This reactivity allows for the modification of the phosphonate group, leading to the formation of new phosphorus-containing compounds. One notable reaction involves the phosphite-mediated reductive dimerization of 1,3-dithiole-2-thiones, which can lead to the formation of P-functionalized tetrathiafulvalenes. rsc.org

Furthermore, the phosphonate group itself can be a target for substitution reactions. A general strategy for the substitution of phosphonates involves electrophilic activation with an agent like triflic anhydride, followed by the addition of a nucleophile. nih.gov This method allows for the in-situ generation of a more reactive phosphonium (B103445) intermediate, which can then be displaced by a variety of nucleophiles, including alcohols, amines, thiols, and carbanions. nih.gov This approach provides a versatile route to a wide range of phosphonates, phosphonamidates, phosphonothioates, and phosphinates. nih.gov

Intramolecular Rearrangements and Cyclization Reactions Involving Phosphonate Intermediates

Phosphonate intermediates derived from or related to this compound can participate in intramolecular rearrangements and cyclization reactions, leading to the formation of complex cyclic structures. For instance, intramolecular Horner-Wadsworth-Emmons reactions are a powerful tool for the synthesis of macrocycles. In this strategy, a molecule containing both a phosphonate and a carbonyl group can undergo an intramolecular cyclization to form a cyclic alkene.

Phosphonate-based methodologies have also been instrumental in the synthesis of chiral tetrathiafulvalene derivatives. For example, the phosphite-mediated heterocoupling of a chiral dithiole-thione with a dithiolone derivative is a key step in the synthesis of enantiopure dimethyl-bis(ethylenedithio)tetrathiafulvalene (DM-BEDT-TTF) precursors. nih.gov These precursors can then be further elaborated to yield chiral sulfones. nih.govnih.gov

Applications in Advanced Carbonyl Olefination and Carbon Carbon Bond Formation

The Horner-Wadsworth-Emmons (HWE) Reaction Utilizing Dimethyl 2-(1,3-Dithiole)phosphonate

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of alkenes, particularly α,β-unsaturated esters, from aldehydes and ketones. nih.govnih.gov This reaction employs a phosphonate (B1237965) carbanion, which offers distinct advantages over the traditional Wittig reaction, such as enhanced reactivity and easier removal of the phosphate (B84403) byproduct. alfa-chemistry.comtcichemicals.com The use of this compound in the HWE reaction provides a pathway to introduce the unique 1,3-dithiole moiety into various molecules, which is particularly significant in the synthesis of tetrathiafulvalene (B1198394) (TTF) derivatives and other sulfur-containing compounds. nih.govdaneshyari.com

The fundamental mechanism of the Horner-Wadsworth-Emmons (HWE) reaction is a well-established process in organic chemistry. wikipedia.org It commences with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom by a suitable base, such as sodium hydride (NaH) or butyllithium (B86547) (BuLi), to generate a nucleophilic phosphonate carbanion. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, which is the rate-determining step. wikipedia.org

This addition leads to the formation of a tetrahedral intermediate. youtube.com This intermediate then rearranges to form a four-membered ring intermediate known as an oxaphosphetane. youtube.comnrochemistry.com The final step involves the fragmentation of the oxaphosphetane ring, yielding the desired alkene and a water-soluble dialkyl phosphate salt, which can be easily separated from the reaction mixture. alfa-chemistry.comwikipedia.org

The general mechanism can be visualized as follows:

Deprotonation: The phosphonate is deprotonated by a base to form a phosphonate carbanion. nrochemistry.com

Nucleophilic Addition: The carbanion attacks the carbonyl group of an aldehyde or ketone. nrochemistry.com

Oxaphosphetane Formation: A cyclic intermediate, the oxaphosphetane, is formed. nrochemistry.com

Elimination: The oxaphosphetane collapses to give the alkene and a phosphate byproduct. nrochemistry.com

The stereochemical outcome of the Horner-Wadsworth-Emmons (HWE) reaction, yielding either the E (trans) or Z (cis) isomer of the alkene, is a critical aspect of its synthetic utility. wikipedia.org Generally, the standard HWE reaction favors the formation of the thermodynamically more stable E-alkene. alfa-chemistry.comwikipedia.org This preference is attributed to the reversibility of the initial addition step and the steric interactions in the transition states leading to the oxaphosphetane intermediates. organic-chemistry.org

Several factors influence the E/Z selectivity, including the structure of the phosphonate and the carbonyl compound, the nature of the base and solvent, and the reaction temperature. organic-chemistry.org For instance, increasing the steric bulk of the aldehyde and using higher reaction temperatures can enhance E-selectivity. wikipedia.org Conversely, specific modifications to the phosphonate reagent can dramatically shift the selectivity towards the Z-isomer. nih.govresearchgate.net

While the classical HWE reaction is highly E-selective, the development of the Still-Gennari and Ando modifications has provided reliable methods for the synthesis of Z-alkenes. nih.govresearchgate.netub.edu

The Still-Gennari modification , reported in 1983, utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters. wikipedia.orgnih.gov These electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, leading to kinetic control and favoring the formation of the Z-alkene. wikipedia.orgnrochemistry.com The reaction is typically carried out at low temperatures with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether. wikipedia.orgnih.gov

The Ando modification employs phosphonates with bulky, electron-withdrawing aryl groups on the phosphorus atom. nih.govresearchgate.net Similar to the Still-Gennari protocol, this modification also promotes the kinetic formation of the Z-alkene. researchgate.net These methods have become indispensable tools for accessing Z-α,β-unsaturated esters, which are important intermediates in the synthesis of many natural products. researchgate.net

Table 1: Key Features of HWE Modifications for Stereoselectivity

| Modification | Key Reagent Feature | Typical Conditions | Predominant Isomer |

| Classical HWE | Simple dialkyl phosphonates (e.g., dimethyl, diethyl) | NaH, THF | E (trans) |

| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonates | KHMDS, 18-crown-6, THF, -78 °C | Z (cis) |

| Ando | Diaryl phosphonates | NaH, THF | Z (cis) |

Scope and Limitations of the HWE Reaction with 1,3-Dithiolephosphonates

The Horner-Wadsworth-Emmons (HWE) reaction utilizing 1,3-dithiolephosphonates offers a valuable method for the synthesis of 1,3-dithiole-containing alkenes. This reaction generally proceeds with a broad range of aldehydes, including both aliphatic and aromatic substrates. researchgate.net However, the reactivity and stereoselectivity can be influenced by the steric and electronic properties of the reactants.

Scope:

Aldehydes: The reaction is broadly applicable to a variety of aldehydes.

Ketones: While aldehydes are generally good substrates, ketones can be less reactive due to increased steric hindrance. nih.gov However, the higher nucleophilicity of phosphonate carbanions compared to Wittig ylides allows for successful reactions with some ketones. alfa-chemistry.com

Limitations:

Steric Hindrance: Highly hindered ketones may fail to react or give low yields. tcichemicals.com

Stereoselectivity with Ketones: The stereoselectivity of the HWE reaction with ketones can be low and difficult to predict. nih.gov

Substrate Stability: The stability of the 1,3-dithiole ring under the basic reaction conditions is a consideration, although it is generally robust.

Related Wittig-Type Olefination Reactions for Dithiole Systems

The Wittig reaction, a foundational method for alkene synthesis, involves the reaction of a phosphonium (B103445) ylide (a Wittig reagent) with an aldehyde or ketone. wikipedia.orgyoutube.com While the HWE reaction is often preferred due to the easier removal of byproducts, the Wittig reaction remains a relevant and powerful tool. alfa-chemistry.com

In the context of dithiole systems, Wittig-type reagents bearing the 1,3-dithiole moiety have been developed and utilized. For instance, 2-thioxo- and 2-oxo-1,3-dithiol-4-ylmethyl(triphenyl)phosphonium bromides have been synthesized and employed as Wittig reagents to create sulfur-rich and extended tetrathiafulvalene (TTF) derivatives. rsc.org These reactions typically provide good yields and offer a complementary approach to the HWE reaction for the construction of specific dithiole-containing olefins.

The choice between the HWE and Wittig reaction often depends on the desired stereochemical outcome and the specific substrate. The Wittig reaction with unstabilized ylides generally favors the Z-alkene, while stabilized ylides tend to give the E-alkene. wikipedia.org This contrasts with the typical E-selectivity of the standard HWE reaction.

Other Carbon-Carbon Bond Forming Transformations (e.g., Cycloadditions, Michael Additions)

Beyond olefination reactions, the 1,3-dithiole framework, often installed using reagents like this compound, can participate in other important carbon-carbon bond-forming reactions.

Cycloaddition Reactions: The double bond of the 1,3-dithiole ring can act as a dienophile or a dipolarophile in cycloaddition reactions. These reactions, such as [2+2], [3+2], and [4+2] cycloadditions, are powerful methods for constructing cyclic and heterocyclic systems. nih.govaskthenerd.comnih.gov For example, the reaction of 1,3-dithiole derivatives in cycloaddition reactions can lead to the formation of complex, sulfur-containing polycyclic molecules.

Michael Additions: The electron-withdrawing nature of the sulfur atoms in the 1,3-dithiole ring can activate adjacent positions for nucleophilic attack. While not a direct reaction of the phosphonate itself, the products of HWE reactions involving 1,3-dithiolephosphonates can be activated for Michael additions. This allows for the formation of new carbon-carbon bonds at the β-position relative to the dithiole ring.

These additional transformations highlight the synthetic versatility of the 1,3-dithiole moiety and the importance of reagents like this compound in accessing these valuable building blocks.

Synthesis of Complex Dithiole and Tetrathiafulvalene Derivatives

Construction of Dithiafulvenes and Benzodithiafulvenes via Phosphonate (B1237965) Reagents

The primary method for constructing dithiafulvenes from Dimethyl 2-(1,3-dithiole)phosphonate is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnih.gov This reaction is a cornerstone of organic synthesis for creating alkenes with high stereoselectivity. organic-chemistry.orgyoutube.com

The process begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom using a suitable base, such as sodium hydride (NaH) or butyllithium (B86547) (BuLi). This generates a highly nucleophilic phosphonate carbanion. wikipedia.org This carbanion then readily attacks the electrophilic carbon of an aldehyde or ketone. The subsequent collapse of the intermediate oxaphosphetane ring system results in the formation of a carbon-carbon double bond, yielding the desired dithiafulvene and a water-soluble phosphate (B84403) byproduct that is easily removed. organic-chemistry.org The general preference for the formation of (E)-alkenes is a well-documented feature of the HWE reaction. wikipedia.org

This methodology can be extended to the synthesis of benzodithiafulvenes by employing appropriate quinone-based carbonyl compounds as the electrophile. For instance, the reaction of the phosphonate carbanion with an o-quinone derivative leads to the annulation of the 1,3-dithiole ring onto the benzoquinone framework, forming the core structure of a benzodithiafulvene. nih.gov

Table 1: Horner-Wadsworth-Emmons Reaction for Dithiafulvene Synthesis

| Reactant 1 (Phosphonate) | Reactant 2 (Carbonyl) | Base | Product |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | NaH | (E/Z)-Dithiafulvene |

| This compound | Ketone (R-CO-R') | BuLi | Dithiafulvene |

| This compound | o-Benzoquinone | NaH | Benzodithiafulvene |

Precursor Role of this compound in Tetrathiafulvalene (B1198394) (TTF) Synthesis

This compound is a key starting material for the synthesis of tetrathiafulvalene (TTF) and its derivatives. TTF is a sulfur-rich organic molecule that can be viewed as a dimer of two dithiafulvene units. Therefore, the synthetic strategies used to create dithiafulvenes are directly applicable to the construction of the constituent halves of the TTF molecule. The most common approaches involve phosphite-mediated coupling reactions of 1,3-dithiole-2-one or 1,3-dithiole-2-thione (B1293655) precursors, which can be derived from the phosphonate.

The "phosphonate way" provides a versatile route to both symmetrically and unsymmetrically substituted TTF derivatives. acs.org

Symmetrical TTFs are synthesized through the self-coupling of a single type of 1,3-dithiole-2-one or 1,3-dithiole-2-thione precursor in the presence of a phosphite (B83602), typically triethyl phosphite. This results in a dimeric molecule where the two halves are identical.

Unsymmetrical TTFs are constructed via the cross-coupling of two different 1,3-dithiole precursors. acs.org This allows for the creation of TTF molecules with tailored electronic properties by combining different substituent groups on each half of the molecule. This fine-tuning is critical for developing advanced materials with specific conductive or charge-transfer characteristics.

Table 2: Synthesis of Symmetrical vs. Unsymmetrical TTF Derivatives

| Synthesis Type | Precursor A | Precursor B | Coupling Method | Resulting TTF Structure |

|---|---|---|---|---|

| Symmetrical | Dithiole-2-one (Substituent X) | Dithiole-2-one (Substituent X) | Phosphite-mediated self-coupling | X-TTF-X |

| Unsymmetrical | Dithiole-2-one (Substituent X) | Dithiole-2-thione (Substituent Y) | Phosphite-mediated cross-coupling | X-TTF-Y |

The fundamental synthetic strategies based on dithiole phosphonates have been expanded to create more complex TTF-based materials, including oligomers and polymers. These extended frameworks are of significant interest for creating materials with enhanced conductivity and novel electronic properties. researchgate.net

By employing bifunctional dithiole precursors, it is possible to carry out condensation polymerization reactions to form main-chain TTF-based polymers. koreascience.kr In this approach, a di-functionalized TTF monomer, which can be synthesized using phosphonate chemistry, is reacted with a suitable linker molecule, such as a diacyl chloride, to build a polymeric chain. koreascience.kr These materials possess molecular weights sufficient to form processable films with potential applications in optoelectronics. koreascience.kr The resulting polymers exhibit the characteristic redox behavior of the TTF unit, suggesting they can act as effective electron-donating materials. koreascience.kr

Synthesis of Other Heterocyclic Systems Incorporating Dithiole Moieties

The utility of this compound is not limited to TTF chemistry. The dithiafulvene products derived from it can participate in further reactions to build a variety of other complex heterocyclic systems. One of the most powerful methods for this is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org

In this type of reaction, the carbon-carbon double bond of the dithiafulvene acts as the "dipolarophile." It reacts with a "1,3-dipole" — a molecule containing a three-atom π-system with four electrons, such as an azide, nitrile oxide, or azomethine ylide. organic-chemistry.orgnih.gov This concerted reaction forms a new five-membered ring fused to the original dithiole structure, often with high regio- and stereoselectivity. nih.govmdpi.com This strategy allows for the rapid construction of complex, polycyclic heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

Furthermore, the dithiole ring itself can be a substrate for ring transformation or expansion reactions under specific conditions, providing pathways to larger sulfur-containing heterocycles. youtube.com These reactions, often proceeding through carbocation intermediates, can be driven by the relief of ring strain, leading to the formation of more stable six- or seven-membered rings. youtube.comyoutube.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (E/Z)-Dithiafulvene |

| 1,3-Dithiole-2-one |

| 1,3-Dithiole-2-thione |

| Aldehyde |

| Azide |

| Azomethine ylide |

| Benzodithiafulvene |

| Butyllithium |

| This compound |

| Ketone |

| Nitrile oxide |

| o-Benzoquinone |

| Oxaphosphetane |

| Sodium hydride |

| Tetrathiafulvalene (TTF) |

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹H-¹H COSY, ¹H-¹³C HMQC, ¹H-¹³C HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Dimethyl 2-(1,3-dithiole)phosphonate in solution. While complete, formally published spectra for this specific compound are not widely available, the expected chemical shifts and coupling patterns can be predicted based on its constituent functional groups and data from analogous structures.

¹H NMR Spectroscopy is used to identify the hydrogen atoms within the molecule. For this compound, the spectrum would be expected to show distinct signals for the methoxy (B1213986) protons, the vinyl protons on the dithiole ring, and the single proton at the C2 position, which is directly attached to the phosphorus atom. The methoxy group (–OCH₃) protons would likely appear as a doublet due to coupling with the phosphorus-31 nucleus. The vinyl protons (–CH=CH–) would show characteristic splitting patterns based on their coupling with each other and potentially long-range coupling with the phosphorus atom.

¹³C NMR Spectroscopy provides information about the carbon skeleton. The spectrum would reveal signals for the methoxy carbons, the two distinct vinyl carbons of the dithiole ring, and the C2 carbon, which is directly bonded to the phosphorus atom. This C-P bond would result in a significant coupling constant, splitting the C2 signal into a doublet.

2D NMR Techniques such as ¹H-¹H COSY, ¹H-¹³C HMQC, and ¹H-¹³C HMBC are critical for unambiguously assigning these signals and confirming the connectivity of the molecule.

¹H-¹H COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, confirming the connectivity of the two vinyl protons on the dithiole ring.

¹H-¹³C HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J) |

| ¹H | P-CH | Varies | Doublet | J(H,P) |

| S-CH=CH-S | 6.0 - 7.5 | Multiplet | ||

| O-CH₃ | 3.7 - 3.9 | Doublet | ³J(H,P) ≈ 11 Hz | |

| ¹³C | P-C | 35 - 50 | Doublet | ¹J(C,P) |

| S-C=C-S | 120 - 140 | Singlet/Doublet | ||

| O-CH₃ | 52 - 55 | Doublet | ²J(C,P) ≈ 5-7 Hz |

Mass Spectrometry Techniques (MS, HRMS, LDI-TOF-MS) for Molecular Confirmation

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of a compound. For this compound, these techniques provide definitive proof of its identity.

The molecular formula of the compound is C₅H₉O₃PS₂. This gives it a calculated molecular weight of approximately 212.22 g/mol . Standard mass spectrometry would show a molecular ion peak (M⁺) corresponding to this mass.

High-Resolution Mass Spectrometry (HRMS) offers a more precise confirmation by measuring the mass-to-charge ratio to a very high degree of accuracy. This allows for the determination of the exact elemental composition, distinguishing it from other compounds that may have the same nominal mass. The presence of two sulfur atoms also imparts a characteristic isotopic pattern (an M+2 peak of approximately 8-9% relative abundance), which further aids in structural confirmation.

Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) is a soft ionization technique that can be particularly useful for analyzing molecules that might be fragile. Although specific LDI-TOF-MS data for this compound is not documented in readily available literature, the technique is well-suited for organophosphorus compounds, minimizing fragmentation and providing a clear molecular ion peak.

Table 2: Molecular Weight and Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₅H₉O₃PS₂ | |

| Molecular Weight ( g/mol ) | 212.22 | |

| Calculated Exact Mass | 211.97307 | |

| Primary MS Confirmation | Molecular Ion Peak (M⁺) | |

| HRMS Confirmation | Matches calculated exact mass |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

Key expected absorptions include:

A strong band for the P=O (phosphoryl) stretch , typically found in the region of 1250-1260 cm⁻¹.

A strong and prominent band corresponding to the P-O-C stretch , which is characteristic of phosphonates and usually appears around 1020-1050 cm⁻¹.

A peak for the C=C stretch of the vinyl group within the dithiole ring, expected in the 1600-1650 cm⁻¹ region.

Absorptions corresponding to C-H stretches from the methyl and vinyl groups.

Vibrations associated with the C-S bonds of the dithiole ring.

The combination of these specific bands provides a molecular fingerprint, corroborating the presence of the key functional moieties of the compound.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| P=O Stretch | Phosphoryl | ~1250 | Strong |

| P-O-C Stretch | Alkoxyphosphonate | ~1030 | Strong |

| C=C Stretch | Dithiole Ring | ~1620 | Medium |

| C-H Stretch | sp³ (Methyl) | 2850-3000 | Medium |

| C-H Stretch | sp² (Vinyl) | 3000-3100 | Medium-Weak |

| C-S Stretch | Dithiole Ring | 600-800 | Medium-Weak |

X-ray Crystallography for Solid-State Structural Elucidation

Although a specific crystal structure for this compound is not available in published literature, analysis of related phosphonate (B1237965) and 1,3-dithiole structures allows for a confident prediction of its key geometric features. ijcrt.orgresearchgate.net The analysis would be expected to confirm:

The tetrahedral geometry around the central phosphorus atom.

The relative planarity of the 1,3-dithiole ring .

Precise measurements of the P=O, P-O, P-C, C=C, and C-S bond lengths .

This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing arrangement. ijcrt.org

Electrochemical Analysis (Cyclic Voltammetry for Redox Properties)

Electrochemical analysis, particularly cyclic voltammetry (CV), is employed to investigate the redox properties of a molecule—its ability to be oxidized or reduced. nih.gov For this compound, the electroactive moiety is the sulfur-rich 1,3-dithiole ring.

Studies on various 1,3-dithiole derivatives have shown that this ring system can undergo oxidation processes. researchgate.netacs.org A cyclic voltammetry experiment on this compound would reveal:

The oxidation potential(s) of the 1,3-dithiole ring.

The reversibility of these redox processes. Irreversible processes are common in related systems and often indicate that a chemical reaction follows the electron transfer step. researchgate.net

The influence of the dimethyl phosphonate substituent on the electronic properties of the dithiole ring. Electron-withdrawing or -donating groups can shift the oxidation potentials to be more positive or negative, respectively.

This information is crucial for applications where electron transfer is a key mechanism, such as in the development of organic conductors or materials for electronic devices.

Table 4: Expected Data from Cyclic Voltammetry of this compound

| Parameter | Description | Expected Observation |

| Epa | Anodic Peak Potential | Potential at which oxidation occurs. |

| Epc | Cathodic Peak Potential | Potential at which reduction of the oxidized species occurs (if reversible). |

| E1/2 | Half-wave Potential | (Epa + Epc)/2; a measure of the thermodynamic redox potential (for reversible systems). |

| ipa / ipc | Peak Current Ratio | Ratio of anodic to cathodic peak currents; a value of ~1 indicates a reversible process. |

Theoretical and Computational Studies on Dimethyl 2 1,3 Dithiole Phosphonate and Its Derivatives

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a important method in quantum chemistry for the study of the electronic structure of molecules. DFT calculations for Dimethyl 2-(1,3-dithiole)phosphonate and its derivatives enable a detailed exploration of their structural and electronic characteristics.

The conformational landscape of this compound is primarily dictated by the flexibility of the 1,3-dithiole ring and the orientation of the dimethyl phosphonate (B1237965) group. The 1,3-dithiole ring can adopt various conformations, such as envelope and twisted forms. The relative stability of these conformers is influenced by steric and electronic factors.

In substituted 1,3-dithiolane (B1216140) systems, which are structurally related to 1,3-dithioles, the stability of cis and trans isomers is a critical aspect of their stereochemistry. Generally, the trans isomer is often more stable than the cis isomer due to reduced steric hindrance between substituents. However, specific intramolecular interactions, such as hydrogen bonding or other non-covalent interactions, can in some cases stabilize the cis isomer. The relative stability of cis and trans isomers is also influenced by the nature and size of the substituents. In some cyclic diols, the cis isomers can be selectively generated from the thermodynamically favored trans isomers through processes that exploit transient thermodynamic control, highlighting that the stability can be manipulated under specific conditions. researchgate.net

For this compound, the orientation of the dimethyl phosphonate group relative to the 1,3-dithiole ring would be a key determinant of conformational stability. Computational studies on similar heterocyclic systems suggest that the preferred conformation would seek to minimize steric clashes between the phosphonate group and the dithiole ring.

Table 1: Factors Influencing Isomer Stability in Substituted Dithiole and Related Cyclic Systems

| Factor | Influence on Stability |

| Steric Hindrance | Generally favors the trans isomer where bulky groups are further apart. |

| Intramolecular Interactions | Can stabilize the cis isomer through favorable non-covalent interactions. |

| Solvent Effects | The polarity of the solvent can influence the relative stability of conformers. |

| Electronic Effects | The electronic nature of substituents can affect the geometry and stability of the ring. |

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,3-dithiole ring, which contains sulfur atoms with lone pairs of electrons. The LUMO, on the other hand, is likely to have significant contributions from the phosphonate group, particularly the P=O bond, which can act as an electron acceptor.

Table 2: General Trends in Frontier Orbital Energies for Phosphonate and Dithiole Derivatives

| Molecular Moiety | Expected Contribution to Frontier Orbitals |

| 1,3-Dithiole Ring | Primarily contributes to the HOMO due to the presence of sulfur lone pairs. |

| Phosphonate Group | Primarily contributes to the LUMO, with the P=O bond acting as an acceptor. |

| Substituents | Electron-donating or withdrawing substituents can modulate the energies of the HOMO and LUMO. |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For reactions involving this compound, such as nucleophilic or electrophilic attacks, quantum chemical modeling can provide detailed insights into the reaction coordinates and activation energies. For instance, in the context of phosphonate chemistry, DFT has been used to study the mechanism of the Michael addition of H-phosphonates to activated alkenes. These studies help in understanding the role of catalysts and the stereochemical outcome of the reaction.

The reactivity of the 1,3-dithiole ring, such as its participation in cycloaddition reactions, can also be modeled. Theoretical studies on the 1,3-dipolar cycloaddition reactions of related dithiole systems have provided valuable information on the regioselectivity and stereoselectivity of these reactions. mdpi.com

Prediction of Spectroscopic Parameters and Reactivity

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. For this compound, the prediction of NMR chemical shifts, particularly the ³¹P NMR chemical shift, is of significant interest.

The calculation of ³¹P NMR chemical shifts using quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, has been shown to be a reliable tool for the structural analysis of organophosphorus compounds. rsc.org The chemical shift is sensitive to the electronic environment of the phosphorus nucleus, and its accurate prediction can help in confirming the structure of the molecule and in studying its interactions with other species. Theoretical calculations have demonstrated that even with modest levels of theory, accurate predictions of ³¹P chemical shifts can be achieved, especially when scaled by linear regression parameters. rsc.org

Reactivity descriptors derived from DFT calculations, such as the Fukui function and the dual descriptor, can be used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, these descriptors can identify which atoms in the dithiole ring and the phosphonate group are most susceptible to reaction, thereby guiding synthetic efforts and explaining observed reactivity patterns.

Emerging Research Areas and Future Directions in Dimethyl 2 1,3 Dithiole Phosphonate Chemistry

Development of Novel Reagents and Catalytic Applications

Dimethyl 2-(1,3-Dithiole)phosphonate serves as a key building block in the synthesis of novel reagents, particularly for olefination reactions. cymitquimica.comtcichemicals.com It is recognized as a Horner-Wadsworth-Emmons (HWE) reagent, where the phosphonate-stabilized carbanion reacts with aldehydes and ketones to form alkenes. wikipedia.orgorganic-chemistry.orgtcichemicals.com The reactivity of the phosphonate (B1237965) carbanion, which is more nucleophilic but less basic than corresponding phosphonium (B103445) ylides, allows it to react with a broader range of carbonyl compounds, including hindered ketones. nrochemistry.com

While direct catalytic applications of this compound are not extensively documented, research into metal phosphonates suggests a potential for developing catalytic materials. Metal phosphonate frameworks have shown promise in heterogeneous catalysis for various organic transformations, including coupling reactions and reductions. scispace.comcsic.es The introduction of a phosphonate moiety can enhance the polarity and solubility of catalysts, and in some cases, the phosphonate group itself can act as a surfactant. scispace.com Future research may explore the synthesis and catalytic activity of metal complexes or frameworks derived from this compound, potentially leveraging the unique electronic properties of the dithiole ring.

The compound is also a known precursor in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are crucial components in the field of molecular electronics. cymitquimica.com The development of new synthetic routes to novel TTF-based structures continues to be an active area of research.

Integration into Advanced Materials Chemistry (e.g., Molecular Conductors, Organic Metals)

A significant area of research for this compound lies in its application as a precursor for advanced materials, particularly molecular conductors and organic metals. cymitquimica.com The compound is instrumental in the synthesis of tetrathiafulvalene (TTF), a cornerstone molecule in materials science due to its electron-donating properties and its ability to form highly conductive charge-transfer complexes. mit.edu

The integration of phosphonate groups into materials like metal-organic frameworks (MOFs) is another promising direction. Phosphonate-based MOFs are known for their structural diversity and stability. mit.edu Research has shown that it is possible to create conductive MOFs by incorporating electroactive organic linkers, such as those derived from TTF, with phosphonate coordinating groups. mit.edu For instance, a lanthanum-based MOF incorporating a TTF-phosphonate linker has been shown to exhibit mixed ionic and electronic conductivity, with a room-temperature electronic conductivity of 7.2 × 10⁻⁶ S cm⁻¹. mit.edu A 3D zinc-phosphonate MOF containing a porphyrin linker has also demonstrated a high average electrical conductivity of 4 S/m. chemrxiv.org

Furthermore, phosphonate-containing polymers are being explored for various applications. researchgate.net The incorporation of phosphonate groups can impart desirable properties such as improved binding ability and can influence the reactivity of vinyl monomers in polymerization processes. researchgate.net The unique combination of the dithiole ring and the phosphonate group in this compound makes it a candidate for the synthesis of novel polymers with tailored electronic and physical properties for advanced applications. nih.gov

Methodologies for Enhanced Stereocontrol in Olefination Reactions

This compound is utilized as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with a general preference for the formation of (E)-alkenes. wikipedia.orgtcichemicals.comnrochemistry.com The stereoselectivity of the HWE reaction is a critical aspect, and ongoing research focuses on methodologies to enhance this control.

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate reagent and the reaction conditions. wikipedia.orgalfa-chemistry.com Key factors that can be adjusted to improve (E)-stereoselectivity include:

Steric Bulk of the Aldehyde: Increasing the steric hindrance of the aldehyde reactant favors the formation of the (E)-alkene. wikipedia.org

Reaction Temperature: Higher reaction temperatures generally lead to a higher proportion of the (E)-isomer. wikipedia.org

Counterion: The choice of the metal cation in the base used for deprotonation can influence the stereoselectivity, with lithium salts often promoting higher (E)-selectivity compared to sodium or potassium salts. wikipedia.org

For the synthesis of (Z)-alkenes, modifications to the standard HWE protocol are necessary. The Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (such as trifluoroethyl esters) and specific base/solvent systems (e.g., KHMDS in THF with 18-crown-6), has proven to be highly effective in achieving excellent (Z)-selectivity. nrochemistry.comyoutube.com While specific studies on the stereocontrol of olefination reactions using this compound are not prevalent in the reviewed literature, the general principles of the HWE reaction and its modifications are directly applicable. Future research could investigate how the electronic and steric properties of the 1,3-dithiole ring influence the stereochemical course of the reaction, potentially leading to the development of new dithiole-based phosphonate reagents with enhanced stereocontrol.

| Reaction Type | Key Features | Typical Stereoselectivity |

| Horner-Wadsworth-Emmons (HWE) Reaction | Reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. Byproducts are water-soluble and easily removed. wikipedia.orgresearchgate.net | Predominantly (E)-alkenes. wikipedia.org |

| Still-Gennari Modification | Utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) to favor the formation of the (Z)-alkene. nrochemistry.comyoutube.com | Predominantly (Z)-alkenes. nrochemistry.comyoutube.com |

Exploration of Sustainable and Green Synthetic Routes for Phosphonates

The development of sustainable and environmentally benign synthetic methods is a growing priority in chemical research. For organophosphorus compounds like this compound, this involves exploring routes that minimize waste, avoid hazardous reagents, and reduce energy consumption.

One promising green chemistry approach is mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. researchgate.net This technique has been successfully applied to the synthesis of α-hydroxyphosphonates, where grinding a mixture of an aldehyde, diethylphosphite, and a catalyst like piperazine (B1678402) resulted in high yields in a very short reaction time. researchgate.net This solvent-free method represents a significant improvement over traditional solution-phase syntheses.

While specific green synthetic routes for this compound have not been detailed in the reviewed literature, the principles of green chemistry provide a clear roadmap for future research. This includes:

Investigating solvent-free or solvent-minimized reaction conditions, such as mechanochemical synthesis.

Exploring the use of catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents.

Developing synthetic pathways that utilize less hazardous starting materials and generate benign byproducts.

Improving the atom economy of the synthesis to minimize waste.

The biological and microbial recycling of organophosphates in the environment, where enzymes hydrolyze organophosphates back to inorganic phosphate (B84403), can also serve as inspiration for developing biocatalytic or biomimetic synthetic routes. mdpi.com

Q & A

Q. What are the critical steps for synthesizing Dimethyl 2-(1,3-Dithiole)phosphonate with high reproducibility?

Methodological Answer:

- Synthetic Protocol : Follow a multi-step procedure involving Reformatsky/Claisen condensation and Michaelis-Arbuzov reactions, as analogous pathways are validated for structurally related phosphonates .

- Purification : Use column chromatography to isolate the product, as recommended for diazo-phosphonate derivatives to remove sulfonamide byproducts .

- Safety : Conduct a pre-experiment hazard analysis, including risk assessments for diazo intermediates (e.g., explosion hazards) and proper ventilation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Validation : Combine H/C NMR and IR spectroscopy to confirm functional groups (e.g., P=O at ~1250 cm) and absence of impurities.

- Mass Spectrometry : Compare fragmentation patterns with reference data (e.g., NIST libraries for analogous phosphonates) .

- Elemental Analysis : Verify stoichiometric ratios of C, H, N, and P to ensure synthetic accuracy .

Q. What are the essential safety protocols for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in sealed containers labeled for hazardous organophosphates .

- Storage : Store in a cool, dry environment (<25°C) away from oxidizers and ignition sources due to potential reactivity of diazo groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?

Methodological Answer:

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for solid-state structure confirmation) to address ambiguities in NMR assignments .

- Computational Modeling : Apply density functional theory (DFT) to predict P NMR chemical shifts and compare with experimental data .

- Reaction Monitoring : Employ in-situ FTIR or HPLC-MS to track intermediate formation and identify side products .

Q. What factorial design approaches are optimal for studying the compound’s reactivity under varying conditions?

Methodological Answer:

- Variable Selection : Test factors like temperature (40–100°C), solvent polarity (THF vs. DMF), and catalyst loading using a 2 factorial design to identify significant interactions .

- Response Surface Methodology (RSM) : Optimize reaction yield by modeling non-linear relationships between variables (e.g., Arrhenius kinetics for thermal stability) .

- Data Interpretation : Use ANOVA to distinguish stochastic noise from statistically meaningful trends in kinetic or thermodynamic datasets .

Q. How can theoretical frameworks guide mechanistic studies of its phosphonate-dithiole interactions?

Methodological Answer:

- Mechanistic Probes : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in cycloaddition reactions involving the dithiole moiety .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to elucidate rate-determining steps in nucleophilic substitution pathways .

- Synchrotron Studies : Perform time-resolved XAS to monitor phosphorus oxidation states during redox reactions .

Q. What strategies mitigate data variability in biological activity assays involving this compound?

Methodological Answer:

- Positive/Negative Controls : Include reference inhibitors (e.g., organophosphate acetylcholinesterase inhibitors) to calibrate assay sensitivity .

- Dose-Response Curves : Use Hill slope analysis to distinguish specific binding from non-specific interactions in enzyme inhibition studies .

- Metabolomic Profiling : Apply LC-HRMS to identify degradation products that may confound bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.